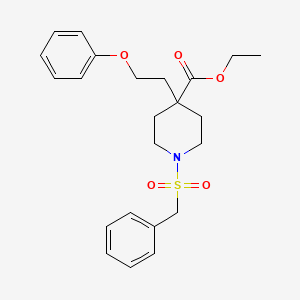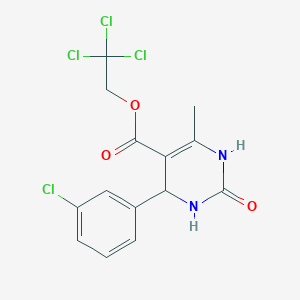![molecular formula C16H13NO3 B5120573 ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate
Overview
Description
Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core fused with a benzo ring, and it possesses a hydroxy group at the first position and an ethyl ester group at the second position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-nitroacrylates with 2-aminobenzaldehydes in the presence of a base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile . This one-pot synthesis is efficient and yields the desired quinoline derivative.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Ethyl 2-(benzofquinolin-3-yl)acetate: Another quinoline derivative with comparable structural features.
Pyrrolo[1,2-a]quinoline derivatives: These compounds have a fused pyrrole ring and exhibit unique chemical properties.
Uniqueness: Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate is unique due to the presence of both a hydroxy group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 1-oxo-4H-benzo[f]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)12-9-17-13-8-7-10-5-3-4-6-11(10)14(13)15(12)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNWMVXRQRRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B5120509.png)
![6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B5120520.png)
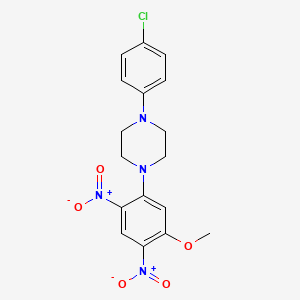
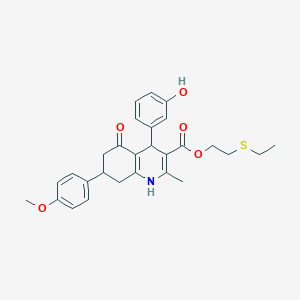
![2-Methoxy-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5120542.png)
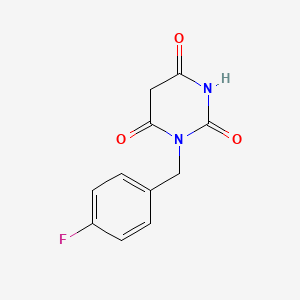

![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B5120563.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5120581.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)
